molecular formula C8H9NO3 B1282642 3-Amino-5-methoxybenzoic acid CAS No. 74165-74-5

3-Amino-5-methoxybenzoic acid

Cat. No.: B1282642
CAS No.: 74165-74-5
M. Wt: 167.16 g/mol
InChI Key: DBEMTZANGFGKMX-UHFFFAOYSA-N
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Description

3-Amino-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Biochemical Studies and Molecular Synthesis

3-Amino-5-methoxybenzoic acid and its derivatives have been studied for their biochemical properties and molecular synthesis applications. For example, a study detailed the synthesis of an intermediate of amisulpride, a psychiatric medication, using 4-amino-2-hydroxybenzoic acid as a material, which was converted to 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid (Wang Yu, 2008). Additionally, unnatural amino acids mimicking peptide strands have been synthesized using derivatives of this compound, indicating its potential in peptide and protein engineering (J. Nowick et al., 2000).

2. Analytical and Physical Chemistry

In analytical chemistry, studies on the thermodynamic properties of various aminomethoxybenzoic acids, including this compound, have been conducted. These studies focus on understanding the vapor pressures and sublimation properties of these compounds, which are crucial in various chemical processes (M. Monte et al., 2010). Furthermore, spectroscopic studies have been conducted to analyze the structural and electronic properties of similar compounds, providing insights into their chemical behavior and potential applications in materials science (A. Poiyamozhi et al., 2012).

3. Biological and Pharmaceutical Research

Compounds related to this compound have been explored for their biological activities. For instance, the antimicrobial and antioxidant activities of various benzamide derivatives, including those related to this compound, have been investigated, highlighting their potential in pharmaceutical and medical applications (Xue-Qiong Yang et al., 2015).

4. Environmental and Industrial Applications

In environmental science, derivatives of this compound have been utilized in the recovery of precious metals. For example, novel polyaniline copolymers have been synthesized for the efficient adsorption and separation of palladium from automotive catalysts, demonstrating the versatility of these compounds in environmental and industrial applications (Lijiang Zhong et al., 2017).

Safety and Hazards

3-Amino-5-methoxybenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Properties

IUPAC Name

3-amino-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEMTZANGFGKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551675
Record name 3-Amino-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74165-74-5
Record name 3-Amino-5-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74165-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-methoxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Methoxy-5-nitrobenzoic acid (510 mg) was dissolved in 5 ml of ethanol and 10% Pd(C) (50 mg) was added. The resulting suspension was stirred under a hydrogen-filled balloon for 2 hours. Then the reaction mixture was filtered and concentrated to dryness. Isolated dark brown solid (480 mg) was used without further purification in the next step.
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd(C)
Quantity
50 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Amino-5-methoxybenzoic acid in the biosynthesis of ansamitocin P-3?

A: Research indicates that this compound plays a crucial role as a precursor in the biosynthesis of ansamitocin P-3. When introduced to a genetically modified strain of Actinosynnema pretiosum (specifically the AHBA block mutant HGF073), it leads to the production of both ansamitocin P-3 and dechloroansamitocin P-3. [] This suggests that the compound can be incorporated into the ansamitocin biosynthetic pathway, likely functioning as a substitute for the natural precursor.

Q2: How does the sublimation behavior of this compound compare to its isomers?

A: Studies using the Knudsen mass-loss effusion technique revealed the sublimation thermodynamics of this compound. [] Researchers determined its vapor pressure at various temperatures (380.16 K to 400.18 K) and subsequently calculated the standard molar enthalpy and Gibbs energy of sublimation at 298.15 K. These findings, alongside data from other aminomethoxybenzoic acid isomers, can be valuable for understanding the relationship between molecular structure and sublimation properties within this family of compounds.

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